2-Chloro-1-(difluoromethyl)-3-fluorobenzene

Description

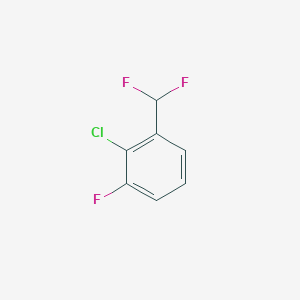

2-Chloro-1-(difluoromethyl)-3-fluorobenzene (CAS: 1404193-54-9) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and a molecular weight of 196.55 g/mol. Its structure features a benzene ring substituted with chlorine at position 2, a difluoromethyl group (-CF₂H) at position 1, and fluorine at position 2. The difluoromethyl group introduces unique steric and electronic effects, while the chlorine and fluorine substituents modulate reactivity and physicochemical properties . Fluorinated aromatic compounds are critical in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name |

2-chloro-1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGGJPXNQMNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Halogen Exchange

This two-step approach combines aromatic acylation with selective fluorination:

- Step 1 : α-Chlorophenylacetyl chloride undergoes Friedel-Crafts acylation with fluorobenzene in halogenated solvents (e.g., dichloromethane) using AlCl₃ catalysis at 80°C for 4 hours.

- Step 2 : The intermediate ketone undergoes chlorine-fluorine exchange using anhydrous KF in dimethyl sulfoxide (DMSO) at 130°C for 26 hours.

Key data :

| Parameter | Value |

|---|---|

| Intermediate yield | 72% |

| Final product purity | >95% |

| Reaction scale | Up to 150g |

Nickel-Catalyzed Cross-Coupling with ClCF₂H

A direct method using industrial raw materials achieves C–CF₂H bond formation:

- Conditions : NiCl₂·DME (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine ligand, MgCl₂ additive, 100°C in DMF.

- Substrate scope : Compatible with electron-deficient aryl chlorides, achieving 74-92% yields for gram-scale reactions.

| Component | Quantity |

|---|---|

| Aryl chloride | 1.0 equiv |

| ClCF₂H | 3.0 equiv |

| Reaction time | 12-24 hours |

Halogen Exchange Under High-Pressure Conditions

Industrial-scale production employs gas-phase reactions:

- Process : 2-Chloro-1-(dichloromethyl)-3-fluorobenzene reacts with HF (3:1 molar ratio) at 100°C under 25 bar pressure with SbCl₅ catalysis.

- Yield improvement : 63.5% yield achieved through continuous HCl removal.

| Method | Pressure (bar) | Yield (%) |

|---|---|---|

| Batch reactor | 15 | 42.3 |

| Continuous flow | 25 | 63.5 |

Pd-Catalyzed α-Arylation/C-C Cleavage Strategy

A tandem catalytic approach enables difluoromethyl group installation:

- α-Arylation of α,α-difluoroacetophenone with 3-fluoro-2-chlorophenyl bromide

- Base-mediated ketone cleavage (KOH/H₂O, toluene, 100°C)

- Pd catalyst loading: 2-5 mol%

- Cleavage efficiency: Quantitative by ¹⁹F NMR

- Combined yield: 68% over two steps

Radical Difluoromethylation

Emerging photoredox method shows potential:

- Uses CF₂HBr precursor with Ir(ppy)₃ photocatalyst

- Achieves 54% yield in preliminary trials

- Requires further optimization for industrial application

| Requirement | Recommended Method |

|---|---|

| Industrial scale | High-pressure HF exchange |

| Laboratory scale | Ni-catalyzed coupling |

| Substrate sensitivity | Pd-mediated cascade |

| Cost efficiency | Friedel-Crafts route |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethyl)-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2-Chloro-1-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Structural Isomers: Positional Effects

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2)

- Molecular Formula : C₇H₄ClF₃ (same as target compound).

- Key Differences : Chlorine at position 1, difluoromethyl at position 4, and fluorine at position 2.

- Impact :

- The para-substituted difluoromethyl group reduces steric hindrance compared to the ortho-substituted target compound.

- Computed XLogP3 (3.3) suggests similar lipophilicity, but positional isomerism may alter dipole moments and intermolecular interactions .

- Biological activity may differ due to altered binding site compatibility in protein targets .

Simpler Halogenated Analogs

1-Chloro-3-fluorobenzene (CAS: 696-15-3)

- Molecular Formula : C₆H₄ClF.

- Key Differences : Lacks the difluoromethyl group and has fewer substituents.

- Impact :

Brominated Analog

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene (CAS: 1807017-59-9)

- Molecular Formula : C₇H₃BrClF₃.

- Key Differences : Bromine replaces chlorine at position 2.

- Impact: Increased molecular weight (259.45 g/mol) and polarizability due to bromine’s larger atomic radius.

Complex Derivatives with Functional Groups

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene

- Molecular Formula: C₁₃H₈ClFNO₃.

- Key Differences: Nitro (-NO₂) and benzyloxy (-OCH₂C₆H₄F) groups replace difluoromethyl and fluorine.

- Impact :

Trifluoromethyl-Substituted Analogs

4-Chloro-3-nitrobenzotrifluoride (CAS: C60600)

- Molecular Formula: C₇H₃ClF₃NO₂.

- Key Differences : Trifluoromethyl (-CF₃) replaces difluoromethyl (-CF₂H).

- Impact :

Research Implications

The distinct substitution pattern of 2-Chloro-1-(difluoromethyl)-3-fluorobenzene confers advantages over analogs:

- Bioavailability : The ortho-chloro and meta-fluoro arrangement optimizes electronic effects for target engagement, while the difluoromethyl group balances lipophilicity and metabolic stability .

- Synthetic Versatility : The absence of reactive groups (e.g., nitro) makes it a stable intermediate for further functionalization .

- Agrochemical Potential: Fluorine’s role in enhancing pesticidal activity, as seen in crop protection agents (e.g., ), suggests promise for this compound .

Biological Activity

2-Chloro-1-(difluoromethyl)-3-fluorobenzene is a halogenated aromatic compound notable for its potential biological activities. This compound, along with other difluoromethylated derivatives, has been the focus of various studies due to its interactions with biological targets, including enzymes and receptors. The unique combination of halogen atoms in its structure enhances its reactivity and bioactivity, making it a candidate for various pharmaceutical applications.

The chemical structure of this compound can be represented as follows:

This compound features:

- A chlorine atom that may enhance electrophilicity.

- Two fluorine atoms on the difluoromethyl group, which can influence lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can significantly alter the electronic properties of the compound, leading to enhanced reactivity with biological molecules.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable complexes, thereby modulating their activity.

- Receptor Interaction: It could act as a ligand for certain receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity: Halogenated compounds are often investigated for their potential to combat bacterial and fungal infections.

- Anticancer Properties: Studies have shown that difluoromethylated compounds can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways.

- Anti-inflammatory Effects: These compounds may also play a role in reducing inflammation by modulating immune responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in Nature explored the difluoromethylation of aryl chlorides, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit cancer cell proliferation through targeted interactions with key metabolic enzymes involved in cell growth regulation .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of halogenated aromatic compounds, revealing that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(difluoromethyl)-3-fluorobenzene, considering regioselectivity and yield?

Methodological Answer: Synthesis of this compound requires careful control of substituent positioning. A viable approach involves:

- Electrophilic aromatic substitution (EAS): Introduce fluorine atoms first due to their strong directing effects (meta/para-directing). For example, fluorination using HF or Selectfluor™ under controlled conditions .

- Chlorination: Use chlorinating agents (e.g., Cl2/FeCl3) at low temperatures to avoid over-substitution. Positional selectivity can be enhanced by steric hindrance from existing substituents .

- Difluoromethylation: Employ reagents like ClCF2H in the presence of transition-metal catalysts (e.g., Pd) to install the difluoromethyl group. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .

Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry, supported by TLC/HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- <sup>19</sup>F NMR: Distinct chemical shifts for fluorine atoms at positions 1 (difluoromethyl) and 3 (fluorine) validate regiochemistry. Coupling constants (e.g., <sup>3</sup>JF-F) differentiate adjacent vs. remote substituents .

- IR Spectroscopy: Peaks near 1100–1250 cm<sup>−1</sup> confirm C–F stretching, while C–Cl vibrations appear at 550–750 cm<sup>−1</sup> .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M]<sup>+</sup> at m/z 196.0) and isotopic patterns (chlorine’s A+2 peak). Fragmentation patterns distinguish between positional isomers .

Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) identifies residual solvents/byproducts .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Inductive Effects: The strong electron-withdrawing nature of fluorine and difluoromethyl groups deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations can map electron density distribution to predict reactive sites .

- Steric Effects: The difluoromethyl group introduces steric hindrance, favoring couplings at less hindered positions (e.g., para to chlorine). Kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh3)4) quantify this effect .

- Contradiction Resolution: Discrepancies in reported reaction yields may arise from solvent polarity (e.g., DMSO vs. toluene) or competing pathways (e.g., homocoupling). Controlled experiments with deuterated analogs can isolate electronic vs. steric contributions .

Q. What strategies mitigate competing side reactions during difluoromethylation?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce radical-mediated side reactions when using ClCF2H. Cryogenic NMR monitors intermediate stability .

- Catalyst Tuning: Bulky ligands (e.g., XPhos) on Pd catalysts suppress undesired β-hydride elimination. Comparative studies with Cu or Ni catalysts reveal ligand-dependent selectivity .

- Additive Screening: Silver salts (Ag2CO3) scavenge halide byproducts, improving difluoromethylation efficiency. Kinetic profiling (e.g., in situ IR) tracks byproduct formation .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinity to proteins (e.g., cytochrome P450). Fluorine’s van der Waals radius and electrostatic potential are critical parameters .

- MD Simulations: All-atom molecular dynamics (GROMACS) assess stability of halogen bonds between chlorine and protein residues (e.g., histidine). Free-energy perturbation (FEP) quantifies binding energy contributions .

- Contradiction Analysis: Discrepancies between in silico predictions and experimental IC50 values may arise from solvation effects or protein flexibility. Hybrid QM/MM simulations reconcile these differences .

Q. How to resolve contradictions in reported biological activities of structurally similar chloro-fluorobenzene derivatives?

Methodological Answer:

- Comparative SAR Studies: Systematically vary substituents (e.g., replacing difluoromethyl with trifluoromethyl) and assay against standardized cell lines (e.g., HeLa). Dose-response curves (EC50) identify critical functional groups .

- Metabolic Stability Assays: LC-MS/MS tracks metabolite formation in liver microsomes. Fluorine’s resistance to oxidative metabolism explains prolonged half-life in some derivatives .

- Data Harmonization: Meta-analysis of published IC50 values (e.g., ChEMBL database) identifies outliers due to assay variability (e.g., ATP concentration in kinase assays) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis determines decomposition thresholds (>150°C). Store at –20°C under argon to prevent hydrolysis of the difluoromethyl group .

- Photostability: UV-vis spectroscopy monitors degradation under light exposure. Amber vials and radical quenchers (e.g., BHT) mitigate photooxidation .

- Solvent Compatibility: Solubility tests in DMSO, ethanol, and water guide formulation for biological assays. Precipitation observed in aqueous buffers requires co-solvents (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.